molecular formula C20H22FN3O2S2 B2884545 3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-99-6

3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2884545
Numéro CAS: 686772-99-6
Poids moléculaire: 419.53
Clé InChI: RWBGHKSTNMHPIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Its structure features:

  • 4-Fluorophenyl group at position 3, enhancing lipophilicity and metabolic stability.
  • Thioether linkage at position 2, contributing to redox modulation and binding affinity.
  • 4-Methylpiperidin-1-yl fragment attached via a carbonyl group, which may influence receptor selectivity and pharmacokinetics.

Synthetically, thienopyrimidinones are typically prepared via cyclocondensation of thiophene derivatives with aldehydes and amines under acidic conditions .

Propriétés

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c1-13-6-9-23(10-7-13)17(25)12-28-20-22-16-8-11-27-18(16)19(26)24(20)15-4-2-14(21)3-5-15/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBGHKSTNMHPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, derived from evidence:

Compound Core Structure Substituents Reported Properties Reference
3-(4-Fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one - 4-Fluorophenyl (C6H4F) at C3
- (4-Methylpiperidin-1-yl)ethylthio at C2
Not explicitly reported in evidence; inferred kinase/anticancer potential from class activity. N/A
3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrimido[5,4-b]indol-4(5H)-one - 4-Methoxyphenyl (C6H4OMe) at C3
- Piperidin-1-yl-ethylthio at C2
Computational studies suggest oral bioavailability and drug-like properties.
3-(4-Ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one - 4-Ethoxyphenyl (C6H4OEt) at C3
- Morpholinoethylthio at C2
Structural analog with morpholine replacing methylpiperidine; likely altered solubility.
3-(2-Phenylethyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta-thieno[2,3-d]pyrimidin-4-one - 2-Phenylethyl at C3
- Thioxo at C2
No pharmacological data; cyclopenta fusion may enhance rigidity and target binding.
3-Isobutyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one - Isobutyl at C3
- Phenyl at C6
Cytotoxicity evaluated in HL-7702, MCF-7, and A549 cell lines (IC50 ~10–50 μM) .

Key Observations:

Substituent Effects on Activity :

  • The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to 4-methoxyphenyl (e.g., ) or 4-ethoxyphenyl (e.g., ) analogs, as fluorine reduces oxidative metabolism .
  • Replacement of 4-methylpiperidine with morpholine (as in ) could alter solubility and CNS penetration due to morpholine’s polar oxygen atom.

Thioether vs. Thioxo Modifications :

  • The thioether linkage (-S-CH2-CO-piperidine) in the target compound may enhance stability compared to thioxo (-S=O) derivatives (e.g., ), which are prone to oxidation.

Biological Activity: While direct data for the target compound is lacking, structurally similar thienopyrimidinones exhibit cytotoxic activity against cancer cell lines (e.g., ). Isobutyl and phenyl substituents at C3/C6 () showed moderate cytotoxicity (IC50 10–50 μM), suggesting that the target compound’s 4-fluorophenyl and methylpiperidine groups may improve potency.

Synthetic Accessibility: Thienopyrimidinones are synthesized via three-step schemes involving oxazine-dione intermediates and nucleophilic substitution (e.g., ). The target compound’s synthesis likely follows analogous routes.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can side products be minimized?

The synthesis involves multi-step reactions, with critical optimization of:

  • Temperature : Reactions often proceed under reflux (e.g., 80–100°C) or at controlled room temperature, depending on precursor reactivity .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilic substitution and thioether bond formation .
  • Reaction time : Extended durations (12–24 hours) improve yields but require monitoring via TLC or HPLC to prevent over-reaction .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate cyclization steps in thieno-pyrimidine core formation .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

A combination of spectroscopic and analytical methods is required:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-fluorophenyl, methylpiperidinyl) and confirms thioether linkage .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The fluorine atom enhances membrane permeability due to its electronegativity and small size, improving cellular uptake .
  • Electron-withdrawing effects : Stabilizes the thieno-pyrimidine core, reducing susceptibility to oxidative degradation .
  • Bioisosteric potential : Mimics phenyl groups in target binding while offering metabolic stability .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Target selection : Prioritize enzymes/receptors with structural homology to known thieno-pyrimidine targets (e.g., kinases, GPCRs) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations, focusing on key residues (e.g., ATP-binding pockets in kinases) .
  • Validation : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability .
  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models to correlate with in vitro potency .

Q. How do structural modifications of the methylpiperidinyl group impact pharmacokinetic properties?

  • Steric effects : Bulky substituents (e.g., 4-methylpiperidinyl) may hinder target binding but improve metabolic stability by shielding labile bonds .
  • Solubility : Introducing hydrophilic groups (e.g., hydroxyl) on the piperidine ring enhances aqueous solubility but may reduce blood-brain barrier penetration .
  • SAR studies : Systematic replacement with azetidine or morpholine analogs can reveal optimal balance between potency and ADME profiles .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • DFT calculations : Model hydrolysis or oxidation pathways at different pH levels (e.g., acidic vs. physiological conditions) .
  • Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS to identify vulnerable sites .

Key Considerations for Data Interpretation

  • Contradictory bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Batch variability : Ensure synthetic reproducibility by standardizing purification methods (e.g., column chromatography with consistent solvent gradients) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.